molecular formula C16H14N4O4 B11474036 N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-3-phenyl-1,2,4-oxadiazole-5-carboxamide

N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-3-phenyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11474036
M. Wt: 326.31 g/mol
InChI Key: KDKYUKFHXFQGOG-UHFFFAOYSA-N
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Description

N-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}FURAN-2-CARBOXAMIDE is a complex organic compound featuring a 1,2,4-oxadiazole ring, a phenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}FURAN-2-CARBOXAMIDE typically involves multiple steps. One common route includes the formation of the 1,2,4-oxadiazole ring through the cyclization of appropriate precursors. The phenyl group is introduced via electrophilic aromatic substitution reactions, and the furan ring is incorporated through a series of condensation reactions .

Industrial Production Methods

large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using techniques such as continuous flow chemistry and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives, such as:

Uniqueness

N-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

N-[2-(furan-2-carbonylamino)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H14N4O4/c21-14(12-7-4-10-23-12)17-8-9-18-15(22)16-19-13(20-24-16)11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,17,21)(H,18,22)

InChI Key

KDKYUKFHXFQGOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=CO3

Origin of Product

United States

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